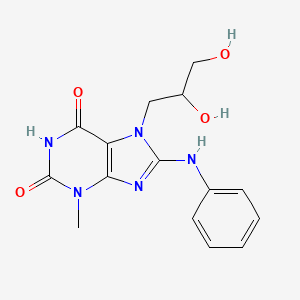![molecular formula C10H7ClFN3O B8009742 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol](/img/structure/B8009742.png)
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol is an organic compound that features a pyrimidine ring substituted with chlorine and fluorine atoms, and an amino group attached to a phenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol typically involves the reaction of 2-chloro-5-fluoropyrimidine with 4-aminophenol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of a base such as potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and reduction: The phenol moiety can participate in redox reactions.
Coupling reactions: The amino group can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate (K₂CO₃) is commonly used as a base.
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the phenol moiety.
科学的研究の応用
4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of functional materials, such as polymers and dyes.
Biological Studies: It is used in the study of biochemical pathways and molecular interactions due to its unique structural features.
作用機序
The mechanism of action of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and fluorine atoms in the pyrimidine ring enhance its binding affinity and specificity. The amino group can form hydrogen bonds with target molecules, while the phenol moiety can participate in various interactions, including π-π stacking and hydrophobic interactions .
類似化合物との比較
Similar Compounds
2-Chloro-5-fluoropyrimidine: A precursor in the synthesis of 4-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]phenol.
4-Amino-2-chloro-5-fluoropyrimidine: Another related compound with similar structural features.
2-Chloro-4-fluoro-5-aminophenol: A compound with a similar substitution pattern on the phenol ring.
Uniqueness
This compound is unique due to its combination of a pyrimidine ring with chlorine and fluorine substitutions and an amino-phenol moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
特性
IUPAC Name |
4-[(2-chloro-5-fluoropyrimidin-4-yl)amino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O/c11-10-13-5-8(12)9(15-10)14-6-1-3-7(16)4-2-6/h1-5,16H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYDSCLYUMWUVKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=NC=C2F)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[3-(2,4-Dichlorophenoxy)-2-hydroxypropyl]-8-(4-ethylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B8009666.png)
![4-[(4-fluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009670.png)
![4-[(4-methylphenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009675.png)
![4-[(5-methylfuran-2-yl)methylamino]-2-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B8009682.png)
![3-[1,3-Dimethyl-2,6-dioxo-8-(2-phenylethylamino)purin-7-yl]propanenitrile](/img/structure/B8009697.png)
![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione](/img/structure/B8009705.png)


![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione](/img/structure/B8009730.png)
![ethyl 2-ethyl-7-(3-hydroxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B8009746.png)

![(3S,8R,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B8009767.png)

![(1S,3R)-1,2,2-trimethyl-3-[(2-methylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B8009779.png)
